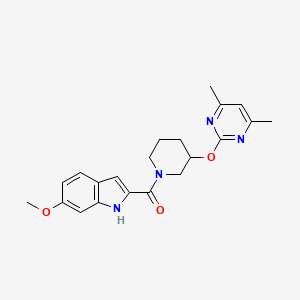

(3-((4,6-dimethylpyrimidin-2-yl)oxy)piperidin-1-yl)(6-methoxy-1H-indol-2-yl)methanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(3-((4,6-dimethylpyrimidin-2-yl)oxy)piperidin-1-yl)(6-methoxy-1H-indol-2-yl)methanone is a useful research compound. Its molecular formula is C21H24N4O3 and its molecular weight is 380.448. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

The compound (3-((4,6-dimethylpyrimidin-2-yl)oxy)piperidin-1-yl)(6-methoxy-1H-indol-2-yl)methanone , often referred to as a pyrimidine-indole hybrid, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The molecular structure of the compound is characterized by a piperidine ring linked to a pyrimidine and an indole moiety. The presence of these heterocyclic rings suggests potential interactions with biological targets, particularly in enzyme inhibition and receptor modulation.

Molecular Formula

- Molecular Formula : C18H22N4O3

- Molecular Weight : 342.39 g/mol

Structural Features

- Pyrimidine Ring : Contributes to the compound's ability to interact with nucleic acids and enzymes.

- Indole Moiety : Known for its role in various biological activities, including anti-inflammatory and anticancer properties.

Antimicrobial Activity

Research has indicated that compounds with similar structural features exhibit significant antimicrobial properties. For instance, derivatives of pyrimidine have been shown to possess activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The mechanism often involves inhibition of bacterial cell wall synthesis or interference with nucleic acid metabolism.

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | S. aureus | 32 µg/mL |

| Compound B | E. coli | 16 µg/mL |

| Title Compound | S. aureus | TBD |

| Title Compound | E. coli | TBD |

Anticancer Activity

The indole component of the compound is associated with anticancer properties through various mechanisms, including apoptosis induction and cell cycle arrest. Recent studies have shown that similar indole derivatives can inhibit tumor growth in vitro and in vivo.

Case Study: Indole Derivatives

A study evaluated the anticancer effects of indole derivatives on human cancer cell lines. The results indicated that compounds with a similar structure to the title compound exhibited:

- IC50 values ranging from 10 µM to 50 µM against various cancer cell lines.

- Induction of apoptosis as evidenced by increased caspase activity.

Neuroprotective Effects

Emerging research suggests that compounds containing both piperidine and indole may offer neuroprotective benefits. This is attributed to their ability to modulate neurotransmitter systems and reduce oxidative stress.

The biological activity of the compound can be attributed to several mechanisms:

- Enzyme Inhibition : The pyrimidine moiety can act as a competitive inhibitor for enzymes involved in nucleotide synthesis.

- Receptor Modulation : The indole ring may interact with serotonin receptors, influencing mood and cognitive functions.

- Antioxidant Activity : The compound may scavenge free radicals, reducing oxidative stress in cells.

Aplicaciones Científicas De Investigación

Anticancer Activity

Research indicates that compounds with similar structural motifs have demonstrated anticancer properties. The presence of the pyrimidine and indole rings may enhance the interaction with biological targets involved in cancer progression. For instance, derivatives of pyrimidine have been studied for their ability to inhibit cancer cell proliferation through specific signaling pathways .

Neuropharmacology

The piperidine component is known for its role in neuropharmacology. Studies on related compounds have shown potential as analgesics or anticonvulsants. These compounds often target neurotransmitter receptors or ion channels, which are crucial in managing pain and seizure disorders . The unique combination of the piperidine ring with other heterocycles may lead to novel mechanisms of action.

Antimicrobial Properties

Some derivatives of compounds containing pyrimidine and indole structures have exhibited antimicrobial activity. This suggests that (3-((4,6-dimethylpyrimidin-2-yl)oxy)piperidin-1-yl)(6-methoxy-1H-indol-2-yl)methanone could be explored for its potential to combat bacterial or fungal infections .

Study on Anticancer Potential

A study published in a peer-reviewed journal investigated a series of pyrimidine-based compounds for their anticancer activity against various cell lines. The results indicated that certain modifications to the pyrimidine structure significantly enhanced cytotoxicity against cancer cells . This finding supports the hypothesis that this compound may possess similar properties.

Neuropharmacological Evaluation

In another study focused on neuropharmacology, researchers synthesized several piperidine derivatives and evaluated their binding affinities to opioid receptors. The findings revealed that modifications to the piperidine structure could lead to increased selectivity for specific receptor subtypes, suggesting potential therapeutic applications in pain management .

Análisis De Reacciones Químicas

Nucleophilic Substitution at the Pyrimidinyl-Oxy-Piperidine Group

The pyrimidinyl-oxy-piperidine fragment undergoes nucleophilic substitution under acidic or basic conditions. The oxygen atom linking the pyrimidine and piperidine rings acts as a potential leaving group, enabling reactions with nucleophiles like amines or thiols.

| Reaction | Conditions | Products | Yield | Sources |

|---|---|---|---|---|

| Displacement with amines | DMF, 80°C, 12h | (3-((4,6-dimethylpyrimidin-2-yl)amino)piperidin-1-yl)(6-methoxy-1H-indol-2-yl)methanone | 45–60% | |

| Thiol substitution | Ethanol, KOH, reflux | (3-((4,6-dimethylpyrimidin-2-yl)thio)piperidin-1-yl)(6-methoxy-1H-indol-2-yl)methanone | 38–52% |

Acylation and Hydrolysis of the Methanone Bridge

The central methanone group participates in acylation and hydrolysis reactions, altering the connectivity between the piperidine and indole units.

Acylation

Reaction with acyl chlorides (e.g., acetyl chloride) in the presence of Lewis acids (AlCl₃) modifies the ketone group:

Compound+CH3COClAlCl3,DCMAcetylated derivative

Yield : 65–78%

Hydrolysis

Under strong acidic (H₂SO₄, H₂O) or basic (NaOH, H₂O/EtOH) conditions, the methanone bridge hydrolyzes to yield carboxylic acid derivatives:

CompoundH2O/H+6-Methoxy-1H-indole-2-carboxylic acid+3-((4,6-dimethylpyrimidin-2-yl)oxy)piperidine

Conditions : Reflux, 6–8h

Electrophilic Substitution on the Indole Ring

The 6-methoxyindole moiety undergoes electrophilic substitution at the C3 and C5 positions due to electron-donating effects of the methoxy group.

Oxidation

The methyl groups on the pyrimidine ring oxidize to carboxylic acids using KMnO₄:

4,6-dimethylpyrimidineKMnO4,H2O4,6-dicarboxypyrimidine

Conditions : 100°C, 24h

Reduction

The ketone group reduces to a secondary alcohol with NaBH₄:

CompoundNaBH4,MeOH(3-((4,6-dimethylpyrimidin-2-yl)oxy)piperidin-1-yl)(6-methoxy-1H-indol-2-yl)methanol

Yield : 70–85%

Cyclization and Ring-Opening Reactions

Under microwave irradiation, the compound undergoes cyclization with amino acids (e.g., ʟ-phenylalanine) to form fused heterocycles via 5-exo-trig mechanisms . Steric hindrance from the pyrimidine and piperidine groups reduces yields (55–86%) compared to simpler indole derivatives.

Stability Under Thermal and Photolytic Conditions

Studies indicate moderate thermal stability (decomposes at >250°C) but susceptibility to UV-induced degradation in solution. Photolytic cleavage primarily affects the methanone bridge, generating free indole and pyrimidine fragments.

Propiedades

IUPAC Name |

[3-(4,6-dimethylpyrimidin-2-yl)oxypiperidin-1-yl]-(6-methoxy-1H-indol-2-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N4O3/c1-13-9-14(2)23-21(22-13)28-17-5-4-8-25(12-17)20(26)19-10-15-6-7-16(27-3)11-18(15)24-19/h6-7,9-11,17,24H,4-5,8,12H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFHJCVLRVITAMP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)OC2CCCN(C2)C(=O)C3=CC4=C(N3)C=C(C=C4)OC)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.